Regiochemical Specificity: Para-Bromophenyl Orientation on the Oxazole Core vs. Meta-Substituted Regioisomer
The target compound's differentiation begins with its defined connectivity: a para-bromophenyl group at the oxazole 2-position and a methyl ester at the 5-position. Its key regioisomer, methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2), presents a meta-bromophenyl group on a different oxazole scaffold, which results in a distinct spatial orientation of the aryl ring . This results in a linear molecular geometry for the target compound, where the bromine atom is positioned 180° from the oxazole's C2-C5 axis. In contrast, the meta-bromo regioisomer introduces a 120° angle, creating a bent motif . In the context of 2-aryloxazole-based inhibitors, the position of the aryl substituent has been shown to be a critical determinant for biological activity, with para-substitution being essential for potent BCRP inhibition (EC50 range 0.24-0.46 µM) in a series of 6,7-dimethoxytetrahydroisoquinoline derivatives [1].
| Evidence Dimension | Molecular geometry and aryl-bromine orientation |
|---|---|
| Target Compound Data | Linear para-orientation; bromine vector ~180° from oxazole core axis |
| Comparator Or Baseline | Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2): bent meta-orientation; bromine vector ~120° from oxazole core axis |
| Quantified Difference | ~60° difference in aryl-bromine vector direction, altering the target scaffold's geometry from linear to bent |
| Conditions | Structural comparison based on SMILES notation: Target: COC(=O)c1cnc(-c2ccc(Br)cc2)o1 vs. Comparator: COC(=O)c1cc(no1)-c2cc(Br)ccc2 |
Why This Matters
This difference is crucial for maintaining the correct 3D pharmacophore in structure-activity relationship campaigns; a shift from linear to bent can abrogate binding with a flat, narrow active site.
- [1] Colabufo, N. A., et al. Multi-drug-resistance-reverting agents: 2-aryloxazole and 2-arylthiazole derivatives as potent BCRP or MRP1 inhibitors. ChemMedChem 2009, 4 (2), 188-197. DOI: 10.1002/cmdc.200800282. https://bibgraph.hpcr.jp/abst/pubmed/19140144. View Source
